5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
5-chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYROGKTGLPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-98-6 | |
| Record name | 5-chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiourea to form the thieno[3,2-b]pyridine core, followed by chlorination and formylation to introduce the chlorine and aldehyde groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 5 undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions:
Key Findings :
-
Palladium-catalyzed amination yields bioactive amines with PI5P4Kγ inhibition (IC₅₀ < 10 nM) .
-
Hydrolysis under basic conditions (e.g., Na₂CO₃) produces hydroxylated intermediates for further functionalization .
Aldehyde Group Reactivity
The aldehyde participates in condensation and redox reactions:
Schiff Base Formation
Reaction with primary amines yields imines, which are precursors to heterocyclic scaffolds:
-
Example : Condensation with 2-aminopyridine forms a Schiff base, cyclizing to pyrazolo[3,4-b]quinolines under acidic conditions .
Knoevenagel Condensation
Active methylene compounds (e.g., malononitrile) react with the aldehyde to form α,β-unsaturated derivatives:
-
Conditions : L-proline catalysis, ethanol, reflux.
-
Application : Synthesis of chromeno-pyridines with anti-tubercular activity (IC₅₀ = 3.7 μM) .
Oxidative Dimerization
Hypochlorite-mediated oxidation leads to stereoselective dimerization:
-
Conditions : Commercial bleach (NaOCl), ambient temperature.
-
Outcome : Cis-arranged dimer with two amino groups, showing potential as acetylcholinesterase inhibitors .
Mechanism :
-
Single-electron oxidation of the thienopyridine ring.
-
Radical coupling followed by rearomatization.
Cyclization Reactions
The aldehyde and chlorine groups facilitate intramolecular cyclization:
Halogenation and Cross-Coupling
The chlorine atom enables palladium-catalyzed cross-coupling:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Chlorothieno[3,2-b]pyridine derivatives have shown potential as anticancer agents. Research indicates that compounds containing this scaffold can inhibit specific kinases involved in cancer cell proliferation. For instance, a study highlighted the effectiveness of thienylpyrimidines, which include similar structural motifs, as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), crucial in cancer signaling pathways .
Neuroprotective Effects
The compound is also being investigated for neuroprotective properties. Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. The selective inhibition of PI5P4Kγ has implications for neuroprotection, as it is involved in cellular signaling related to neurodegeneration .
Antimicrobial Properties
Tuberculosis Inhibition
5-Chlorothieno[3,2-b]pyridine derivatives have been tested for their inhibitory action against Mycobacterium tuberculosis. In a study focused on heterocycles, compounds similar to 5-chlorothieno[3,2-b]pyridine were synthesized and evaluated for their antitubercular activity. Some exhibited significant inhibition rates comparable to established treatments like isoniazid .
Synthetic Applications
Building Blocks for Drug Development
The structural characteristics of 5-chlorothieno[3,2-b]pyridine make it a valuable building block in the synthesis of more complex molecules. Its reactivity allows for modifications that can enhance biological activity or selectivity towards specific targets in drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Heterocycle Variants: Thiophene vs. Furan
5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde (CID 154577605) replaces the thiophene ring with a furan, altering the heteroatom from sulfur to oxygen.
- Molecular Formula: C₈H₄ClNO₂
- Key Differences: The oxygen atom in furan reduces electron density compared to sulfur in thiophene, affecting reactivity in electrophilic substitutions.
Functional Group Analogues
5-Chlorothieno[3,2-b]pyridine-2-carboxylic Acid
Substituent Variations
5-Chloro-2-(6-methylpyridazin-4-yl)thieno[3,2-b]pyridine (Compound 37)
- Molecular Formula : C₁₂H₇ClN₃S .
- Key Differences: A methylpyridazine group replaces the aldehyde, enabling π-π stacking interactions in medicinal chemistry contexts. Synthesized via Suzuki coupling, highlighting the versatility of halogenated thienopyridines in cross-coupling reactions .
4-{5-Chlorothieno[3,2-b]pyridin-7-yl}morpholine
Aldehyde-Containing Heterocycles
2-Formylpyridine Thiosemicarbazone
- Molecular Formula : C₇H₇N₃S.
- Key Differences: The simpler pyridine core lacks the fused thiophene ring, reducing steric hindrance for metal chelation. Demonstrated iron and copper complexation, suggesting that 5-chlorothieno[3,2-b]pyridine-2-carbaldehyde may similarly act as a ligand in bioinorganic systems .
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
- Metal Chelation: The aldehyde group in this compound is hypothesized to form stable complexes with transition metals, analogous to 2-formylpyridine thiosemicarbazone’s iron and copper interactions .
- Synthetic Flexibility: Halogenated thienopyridines participate efficiently in Suzuki-Miyaura couplings, enabling diverse functionalization (e.g., compound 37 in ) .
- Heterocycle Impact : Replacing thiophene with furan alters electronic properties, which could influence drug metabolism or material science applications .
Biological Activity
5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
This compound has the chemical formula CHClNOS and is characterized by the presence of a thieno-pyridine structure with an aldehyde functional group. Its molecular structure contributes to its biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired thienopyridine framework. Recent advancements in synthetic methodologies have improved yields and purity levels, making it more accessible for biological testing .
Anticancer Activity
Research indicates that derivatives of thienopyridines, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various human cancer cell lines. For instance, compounds structurally similar to this compound have shown significant growth inhibition against prostate cancer cell lines with IC values in the low micromolar range (e.g., 2.08 µM) against PC-3 cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC-3 (Prostate) | 2.08 | CYP17 enzyme inhibition |
| Benzothieno[2,3-c]pyridines | MCF-7 (Breast) | 4.0 - 37.0 | Apoptosis induction |
| Other Thienopyridines | UO-31 (Renal) | Variable | Cell cycle arrest and apoptosis |
Enzyme Inhibition
One of the key mechanisms through which this compound exerts its anticancer effects is by inhibiting the CYP17 enzyme, which plays a crucial role in steroidogenesis and is implicated in prostate cancer progression. Studies have shown that compounds with similar thienopyridine structures can significantly reduce CYP17 activity, leading to decreased testosterone production in prostate cancer models .
Case Studies
- Prostate Cancer Model : In a study utilizing a mouse model for prostate cancer, treatment with a thienopyridine derivative led to a marked reduction in tumor size and proliferation rates. The compound was found to be equipotent to established therapies like abiraterone in suppressing tumor growth by inhibiting CYP17 activity.
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in PC-3 cells, indicating its potential to disrupt normal cell cycle progression and induce apoptosis.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of compounds similar to this compound have been evaluated in various studies. These compounds generally exhibit good oral bioavailability and metabolic stability, making them suitable candidates for further drug development. However, safety assessments indicate potential skin and eye irritation upon contact, necessitating careful handling during laboratory work .
Q & A
What are the optimal synthetic routes for 5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde, and how can reaction yields be improved?
Answer:
The synthesis of this compound typically involves multi-step reactions, including halogenation, cyclization, and oxidation. For example, analogous thienopyridine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by sequential washing and purification steps to achieve >95% purity . Yield optimization can be achieved by:
- Temperature control : Maintaining low temperatures during halogenation to minimize side reactions.
- Catalyst selection : Using palladium catalysts for cross-coupling reactions to enhance regioselectivity.
- Purification methods : Column chromatography or recrystallization to isolate the carbaldehyde derivative efficiently.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Discrepancies between experimental NMR spectra and computational predictions often arise from solvent effects, conformational flexibility, or improper DFT functional selection. To address this:
- Solvent correction : Apply explicit solvent models in DFT calculations (e.g., IEFPCM for DMSO or CDCl₃) .
- Conformational sampling : Use molecular dynamics to identify dominant conformers contributing to spectral splitting .
- Cross-validation : Compare with analogous compounds (e.g., 6-chloro-3-fluoro-pyridine-2-carbaldehyde) to validate chemical shifts .
What methodologies are recommended for assessing the purity of this compound?
Answer:
Purity assessment requires a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against standards .
- NMR spectroscopy : Analyze integration ratios for proton environments (e.g., aldehyde proton at ~10 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.58 for C₈H₃ClNOS) .
How does the fused thieno-pyridine ring system influence the compound’s reactivity in cross-coupling reactions?
Answer:
The fused ring system enhances electron-deficient character, making it reactive in:
- Suzuki-Miyaura couplings : The chloro substituent at position 5 acts as a leaving group for palladium-catalyzed arylations .
- Nucleophilic substitutions : The aldehyde group at position 2 facilitates condensation reactions with amines or hydrazines .
- Electrophilic aromatic substitution : The sulfur atom in the thiophene ring directs electrophiles to specific positions (e.g., para to sulfur) .
What safety precautions are critical when handling this compound?
Answer:
Safety protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (Skin Irrit. 2, STOT SE 3) .
- Ventilation : Use fume hoods to avoid inhalation (H315, H319) .
- Waste disposal : Segregate halogenated waste and neutralize residues before disposal (P501) .
What biological activities have been reported for structurally similar thieno-pyridine derivatives?
Answer:
Analogous compounds (e.g., furo[2,3-c]pyridine-2-carbaldehyde) exhibit:
- Antimicrobial activity : Inhibition of bacterial peptidoglycan synthesis via targeting penicillin-binding proteins .
- Anticancer potential : Apoptosis induction in leukemia cells by modulating Bcl-2 family proteins .
- Enzyme inhibition : Competitive binding to kinase ATP pockets (IC₅₀ < 1 µM in kinase assays) .
How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electrophilic preference : The thiophene ring’s C3 position is more reactive due to lower LUMO energy (-1.8 eV vs. -1.5 eV for pyridine) .
- Solvent effects : Polar solvents stabilize charge-separated intermediates, favoring substitution at the aldehyde-adjacent position .
What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
Crystallization hurdles (e.g., low melting points, polymorphism) can be addressed by:
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation .
- Derivatization : Co-crystallize with boronic acids to form stable Schiff base complexes .
- Temperature gradients : Gradual cooling from 40°C to 4°C to grow single crystals .
How do substituent variations (e.g., fluoro vs. chloro) impact the compound’s electronic properties?
Answer:
Substituent effects are quantified via Hammett constants (σ):
- Chloro (σₚ = 0.23) : Increases electrophilicity at the pyridine ring, enhancing reactivity in SNAr reactions.
- Fluoro (σₚ = 0.06) : Reduces steric hindrance, improving solubility in polar aprotic solvents .
- Methyl (σₚ = -0.17) : Electron-donating groups destabilize the LUMO, reducing cross-coupling efficiency .
What are the limitations of using this compound in large-scale reactions?
Answer:
Challenges include:
- Scale-up purity : Aggregation during precipitation reduces yield; use continuous flow reactors for consistent mixing .
- Thermal instability : Decomposition above 150°C necessitates low-temperature protocols .
- Cost of catalysts : Palladium-based catalysts require ligand optimization (e.g., XPhos) to reduce loading to <1 mol% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
